molecular formula C5H10N2O3 B13099354 3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy- CAS No. 62222-03-1

3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy-

Cat. No.: B13099354
CAS No.: 62222-03-1
M. Wt: 146.14 g/mol
InChI Key: NRUKNRPYMNPMRU-UHFFFAOYSA-N
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Description

3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy- is a chemical compound with the molecular formula C5H10N2O3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridazinecarboxylic acid, hexahydro-5-hydroxy- typically involves the hydrogenation of pyridazine derivatives under specific conditions. One common method includes the catalytic hydrogenation of pyridazine-3-carboxylic acid in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be further reduced to form fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of suitable leaving groups.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hexahydro derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-pyridazinecarboxylic acid, hexahydro-5-hydroxy- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

  • 3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy-, (3R,5R)-
  • 3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy-, (3R,5S)-
  • 3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy-, (3S,5S)-

Uniqueness: 3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy- is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules. Its hexahydro structure provides additional stability and potential for diverse chemical modifications compared to its fully aromatic counterparts.

Properties

CAS No.

62222-03-1

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

5-hydroxydiazinane-3-carboxylic acid

InChI

InChI=1S/C5H10N2O3/c8-3-1-4(5(9)10)7-6-2-3/h3-4,6-8H,1-2H2,(H,9,10)

InChI Key

NRUKNRPYMNPMRU-UHFFFAOYSA-N

Canonical SMILES

C1C(CNNC1C(=O)O)O

Origin of Product

United States

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